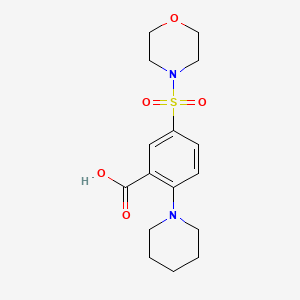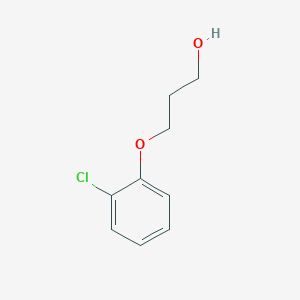
Gatifloxacin hydrate
Vue d'ensemble
Description
Gatifloxacin hydrate is a fourth-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound works by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination .
Mécanisme D'action
Target of Action
Gatifloxacin, a member of the fourth-generation fluoroquinolone family, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Gatifloxacin acts by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding and supercoiling of bacterial DNA, which are essential steps for DNA replication . As a result, the bacterial DNA replication process is disrupted, leading to bacterial cell death .
Biochemical Pathways
The bactericidal action of Gatifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin disrupts these critical biochemical pathways, leading to the death of the bacterial cells .
Pharmacokinetics
Gatifloxacin exhibits high oral bioavailability (almost 100%), allowing for interchangeable use of oral and intravenous formulations without dosage adjustment . It has a large volume of distribution, low protein binding, and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . The pharmacokinetics of Gatifloxacin are linear and time-independent at doses ranging from 200 to 800 mg .
Result of Action
The primary result of Gatifloxacin’s action is the death of bacterial cells . By inhibiting the enzymes necessary for DNA replication and repair, Gatifloxacin prevents the bacteria from multiplying, leading to their eventual death . This makes Gatifloxacin effective against a wide variety of infections in the body .
Action Environment
The action of Gatifloxacin can be influenced by various environmental factors. For instance, the photodegradation of Gatifloxacin in water follows pseudo-first-order kinetics . The presence of the drug in environmental matrices has been reported, and factors such as light, pH, and temperature can affect its degradation . Moreover, the polarity and water solubility of Gatifloxacin can affect its equilibrium, sorption–desorption, and sequestration processes in the soil environment .
Analyse Biochimique
Biochemical Properties
Gatifloxacin exhibits its antibacterial properties by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin prevents bacteria from replicating and repairing their DNA, leading to bacterial death .
Cellular Effects
Gatifloxacin has a broad-spectrum activity against various types of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria . It interferes with bacterial cell function by disrupting DNA replication and transcription, which ultimately leads to cell death .
Molecular Mechanism
The molecular mechanism of Gatifloxacin involves the inhibition of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . Gatifloxacin binds to these enzymes and inhibits their activity, thereby preventing the bacteria from replicating and repairing their DNA .
Temporal Effects in Laboratory Settings
Gatifloxacin exhibits excellent in vitro activity against a wide variety of respiratory tract pathogens, many gram-negative aerobic organisms, and Bacteroides fragilis
Metabolic Pathways
Gatifloxacin undergoes limited biotransformation in humans with less than 1% of the dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites .
Transport and Distribution
Gatifloxacin has a high apparent volume of distribution (1.6 or 1.7 L/kg with oral and 1.5 L/kg with intravenous administration) and exhibits low serum protein binding (20%) . It generally penetrates well to target tissues and body fluids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gatifloxacin hydrate involves multiple steps, starting from the basic fluoroquinolone structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product in its hydrated form .
Analyse Des Réactions Chimiques
Types of Reactions
Gatifloxacin hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the gatifloxacin molecule.
Reduction: This reaction can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated derivatives .
Applications De Recherche Scientifique
Gatifloxacin hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of fluoroquinolones in various chemical reactions.
Biology: Investigated for its effects on bacterial cell processes and its potential use in combating antibiotic-resistant strains.
Medicine: Primarily used to treat bacterial infections, including respiratory tract infections, sinusitis, and skin infections.
Industry: Utilized in the formulation of ophthalmic solutions for treating eye infections
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gemifloxacin
- Moxifloxacin
- Ciprofloxacin
- Levofloxacin
Comparison
Gatifloxacin hydrate, gemifloxacin, and moxifloxacin are newer fluoroquinolones with improved activity against Gram-positive bacteria compared to older fluoroquinolones like ciprofloxacin and levofloxacin. This compound is particularly noted for its effectiveness against respiratory pathogens and its low risk of phototoxicity. it has been associated with dysglycemia, which led to its withdrawal from some markets .
Propriétés
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.H2O/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOOSVJZBQQMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939306 | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180200-66-2 | |
| Record name | Gatifloxacin sesquihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180200-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid](/img/structure/B3340383.png)

![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)
![N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide](/img/structure/B3340401.png)


![5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B3340439.png)



![3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy-](/img/structure/B3340448.png)


